

# **Application Notes and Protocols: Transition- Metal-Free Allylboration of Hydrazonoesters**

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Compound of Interest						
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This document provides detailed application notes and protocols for the transition-metal-free allylboration of hydrazonoesters, a novel and efficient method for the synthesis of sterically encumbered chiral α-amino acid derivatives. This reaction offers a significant advantage by avoiding transition metal catalysts, which can be beneficial for applications in medicinal chemistry and drug development where metal contamination is a concern.[1] The methodology utilizes readily available allenyl- and **allylboronic acids** in the presence of an inexpensive organocatalyst, BINOL, under mild reaction conditions.[1][2]

#### Introduction

The synthesis of unnatural  $\alpha$ -amino acids is of great importance in life sciences as they are key components of many bioactive compounds.[1] The transition-metal-free allylboration of hydrazonoesters provides a direct and asymmetric route to  $\alpha$ -allyl- $\alpha$ -hydrazino esters, which are valuable precursors to these complex amino acids. This method stands as a significant advancement, being the first reported metal-free asymmetric propargyl- and allylboration of hydrazonoesters.[1] The reaction proceeds with high enantioselectivity and generally good yields, making it an attractive strategy for the synthesis of chiral building blocks.[1][2]

# **Reaction Principle**

The core of this transformation is the reaction between a hydrazonoester and an **allylboronic acid**, catalyzed by BINOL (1,1'-bi-2-naphthol). The reaction proceeds through a highly



organized transition state, which is crucial for the observed high levels of stereocontrol.[1] DFT calculations suggest a compact transition state, which enhances stereoselectivity by maximizing steric interactions between substituents.[1]

#### **Data Presentation**

The following tables summarize the quantitative data for the transition-metal-free allylboration of hydrazonoesters, including reaction yields and enantioselectivities for various substrates.

Table 1: Optimization of Reaction Conditions for the Allylboration of Hydrazonoester 2 with Allenylboronic Acid 3a[2]

Entry	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	er
1	(S)-BINOL (10)	Toluene	48	79	96:4
2	(S)-BINOL (10)	Toluene	24	63	96:4
3	(S)-BINOL (5)	Toluene	72	66	95:5
4	(S)-BINOL (10)	CH2Cl2	48	56	96:4
5	(S)-BINOL (10)	THF	48	71	92:8

Reaction conditions: Hydrazonoester 2 (0.1 mmol), allenylboronic acid 3a (0.12 mmol), catalyst in solvent at 0 °C. er = enantiomeric ratio.

Table 2: Substrate Scope for the Asymmetric Allylation of Hydrazonoester 2 with Various Allylboronic Acids[2]



Entry	Allylboronic Acid	Time (h)	Yield (%)	er
1	3a	48	81	96:4
2	3f	48	78	92:8
3	3g	48	75	92:8

Reaction conditions: Hydrazonoester 2 (0.1 mmol), **allylboronic acid** (0.12 mmol), (S)-BINOL (10 mol%) in toluene at 0 °C. er = enantiomeric ratio.

# Experimental Protocols General Procedure for the Asymmetric Allylboration of Hydrazonoesters

#### Materials:

- Ethyl 2-(2-benzoylhydrazono)acetate (Hydrazonoester 2)
- Allylboronic acid derivative (e.g., 3a, 3f, 3g)
- (S)-BINOL (catalyst)
- Toluene (anhydrous)
- Standard laboratory glassware (oven-dried)
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

#### Protocol:

- To an oven-dried reaction vial equipped with a magnetic stir bar, add the hydrazonoester 2 (0.1 mmol, 1.0 equiv).
- Add (S)-BINOL (0.01 mmol, 0.1 equiv).



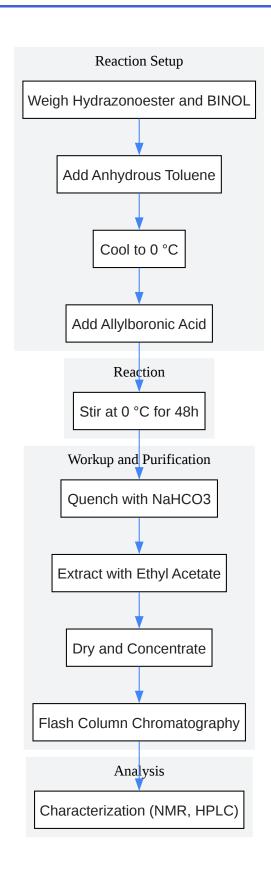
- Under an inert atmosphere, add anhydrous toluene (1.0 mL).
- Cool the resulting mixture to 0 °C in an ice bath.
- To the cooled mixture, add the respective **allylboronic acid** (0.12 mmol, 1.2 equiv).
- Stir the reaction mixture at 0 °C for the time indicated in the tables (typically 48 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired α-allyl-α-hydrazino ester.
- Determine the yield and enantiomeric ratio of the purified product using chiral HPLC analysis.

# **Visualizations**

#### **Reaction Workflow**

The following diagram illustrates the general experimental workflow for the transition-metal-free allylboration of hydrazonoesters.





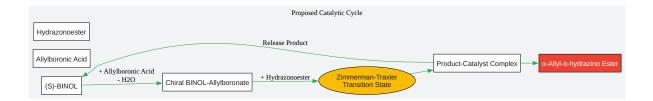
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Caption: Experimental workflow for the allylboration reaction.



### **Proposed Catalytic Cycle and Stereoinduction Model**

The proposed mechanism involves the formation of a chiral BINOL-boronate ester intermediate, which then coordinates with the hydrazonoester. The allyl transfer occurs through a Zimmerman-Traxler-like transition state, leading to the observed high enantioselectivity.[1]



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Caption: Proposed catalytic cycle for the allylboration.

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#### References

- 1. Catalytic asymmetric propargyl- and allylboration of hydrazonoesters: a metal-free approach to sterically encumbered chiral α-amino acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC07908K [pubs.rsc.org]
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